N4-cyclohexyl-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine
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Overview
Description
N4-cyclohexyl-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine is a complex organic compound that belongs to the class of pyrimidine derivatives. These compounds are known for their diverse applications in medicinal chemistry, particularly as potential therapeutic agents due to their biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-cyclohexyl-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine typically involves multi-step organic reactions. The starting materials often include pyrimidine derivatives, cyclohexylamine, and morpholine. The reaction conditions may involve:
Step 1: Nitration of pyrimidine to introduce the nitro group.
Step 2: Alkylation with 2-chloroethylmorpholine to attach the morpholinoethyl group.
Step 3: Amination with cyclohexylamine to form the final product.
Industrial Production Methods
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N4-cyclohexyl-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Substitution: The morpholinoethyl group can be substituted with other functional groups.
Hydrolysis: The compound can undergo hydrolysis under acidic or basic conditions.
Common Reagents and Conditions
Oxidation: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Nucleophilic substitution reactions using alkyl halides.
Hydrolysis: Acidic or basic hydrolysis using hydrochloric acid (HCl) or sodium hydroxide (NaOH).
Major Products Formed
Reduction: Formation of N4-cyclohexyl-N2-(2-aminoethyl)-5-aminopyrimidine-2,4,6-triamine.
Substitution: Formation of various substituted pyrimidine derivatives.
Hydrolysis: Formation of pyrimidine carboxylic acids and amines.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, such as anti-cancer or anti-inflammatory properties.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing.
Mechanism of Action
The mechanism of action of N4-cyclohexyl-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity or modulate receptor function, leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N4-cyclohexyl-N2-(2-piperidinoethyl)-5-nitropyrimidine-2,4,6-triamine
- N4-cyclohexyl-N2-(2-pyrrolidinoethyl)-5-nitropyrimidine-2,4,6-triamine
Uniqueness
N4-cyclohexyl-N2-(2-morpholinoethyl)-5-nitropyrimidine-2,4,6-triamine is unique due to the presence of the morpholinoethyl group, which may confer distinct biological activities and chemical properties compared to similar compounds with different substituents.
Properties
IUPAC Name |
4-N-cyclohexyl-2-N-(2-morpholin-4-ylethyl)-5-nitropyrimidine-2,4,6-triamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H27N7O3/c17-14-13(23(24)25)15(19-12-4-2-1-3-5-12)21-16(20-14)18-6-7-22-8-10-26-11-9-22/h12H,1-11H2,(H4,17,18,19,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DUEIDCBRNXKOSL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)NC2=NC(=NC(=C2[N+](=O)[O-])N)NCCN3CCOCC3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H27N7O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.43 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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